molecular formula C8H7Cl2N3 B3108140 2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638764-36-9

2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B3108140
CAS No.: 1638764-36-9
M. Wt: 216.06 g/mol
InChI Key: MBMIWDMRNZISLI-UHFFFAOYSA-N
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Description

2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a fused pyrrole-pyrimidine core with chlorine atoms at positions 2 and 4, and methyl groups at positions 5 and 6. This substitution pattern confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The compound is synthesized via nucleophilic substitution reactions, as demonstrated in derivatives of the pyrrolo[2,3-d]pyrimidine scaffold . Its structural rigidity and halogenated groups enhance binding affinity in biological targets, such as kinase inhibitors and antiviral agents .

Properties

IUPAC Name

2,4-dichloro-5,7-dimethylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N3/c1-4-3-13(2)7-5(4)6(9)11-8(10)12-7/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMIWDMRNZISLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=C1C(=NC(=N2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701205618
Record name 7H-Pyrrolo[2,3-d]pyrimidine, 2,4-dichloro-5,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638764-36-9
Record name 7H-Pyrrolo[2,3-d]pyrimidine, 2,4-dichloro-5,7-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638764-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidine, 2,4-dichloro-5,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the chlorination of a pyrrolo[2,3-d]pyrimidine precursor. One common method includes the reaction of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl3) in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out at elevated temperatures, typically around 70-106°C, to achieve the desired chlorinated product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The reaction mixture is often subjected to purification steps such as extraction, filtration, and drying to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

Chemistry: 2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex heterocyclic compounds and pharmaceuticals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It has been investigated for its anticancer, antiviral, and antimicrobial properties .

Industry: The compound is utilized in the agrochemical industry as an intermediate in the synthesis of herbicides, insecticides, and fungicides. Its derivatives are also used in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival pathways. The compound can induce apoptosis (programmed cell death) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s activity and solubility are influenced by substituent type and position. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Cl (2,4), H (5,7) C₆H₃Cl₂N₃ 188.02 Intermediate for anticancer agents
2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine Cl (2), CH₃ (5,7) C₈H₈ClN₃ 181.62 Improved lipophilicity for CNS penetration
6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine CH₃ (6,7), pyrrolidinyl (2,4) C₁₆H₂₃N₅ 285.39 Antiviral activity against RNA viruses
4-Chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine Cl (4), CH₃ (5,6), furylmethyl (7) C₁₂H₁₂ClN₃O 249.70 Antifolate activity via TS inhibition

Key Observations :

  • Chlorine vs. Methyl Groups : Chlorine at positions 2 and 4 (as in the target compound) increases electrophilicity, facilitating nucleophilic substitutions. Methyl groups at 5 and 7 enhance steric bulk, reducing metabolic degradation .
  • Heterocyclic Additions : Pyrrolidinyl or furylmethyl substituents (e.g., in and ) improve solubility and target specificity but may reduce synthetic yields due to steric hindrance .

Yield Comparison :

  • Chlorinated derivatives typically yield 27–94% , while bulkier substituents (e.g., furylmethyl) yield lower (16–56%) due to steric challenges .

Structural and Functional Insights

Electronic Effects
  • Chlorine Substituents : Withdraw electron density, polarizing the pyrimidine ring and enhancing reactivity toward nucleophiles (e.g., amines in ).
  • Methyl Groups : Donate electrons via hyperconjugation, stabilizing the pyrrole ring and modulating pKa values (e.g., NH protons in NMR shift upfield to δ 11.74 ).
Crystallographic Data
  • Melting Points: Dichloro-dimethyl derivatives (e.g., target compound) exhibit higher melting points (240–260°C) than non-methylated analogs (180–200°C) due to crystal packing efficiency .

Biological Activity

Overview

2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C6H3Cl2N3. It is recognized for its significant biological activity, particularly in the inhibition of key enzymes and its potential therapeutic applications in oncology and beyond. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Primary Target : The compound primarily inhibits Cyclin-Dependent Kinase 2 (CDK2), which is crucial for cell cycle regulation. CDK2 forms complexes with cyclins E and A to facilitate the transition from the G1 to S phase of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest at this critical juncture, effectively halting proliferation in cancer cells.

Biochemical Pathways : The inhibition of CDK2 by this compound disrupts normal cell cycle progression. This compound has been shown to induce apoptosis in various cancer cell lines by modulating pro-apoptotic and anti-apoptotic proteins.

Cellular Effects

Research indicates that this compound has profound effects on cellular processes:

  • Apoptosis Induction : It activates pro-apoptotic proteins while inhibiting anti-apoptotic proteins, leading to programmed cell death in cancerous cells.
  • Cell Cycle Arrest : The compound's action at the G1-S phase transition prevents further division of rapidly proliferating cells .

Pharmacokinetics

The compound exhibits limited solubility in water but is soluble in organic solvents like DMSO and methanol. Its pharmacokinetic properties influence its bioavailability and therapeutic efficacy.

Inhibitory Activity

A study synthesized derivatives of this compound as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Some derivatives were found to be significantly more potent than existing inhibitors like semaxanib, demonstrating effective inhibition of tumor growth and angiogenesis in melanoma models .

Case Studies

  • Melanoma Treatment : In vivo studies demonstrated that specific derivatives based on this compound significantly inhibited tumor growth and metastasis in mouse models of melanoma. These findings suggest potential for clinical applications in cancer therapy .
  • Antiviral Properties : Preliminary investigations also indicate that this compound may possess antiviral properties, although further studies are required to elucidate these effects fully.

Data Table: Biological Activity Summary

Activity Type Description Source
CDK2 InhibitionArrests cell cycle at G1-S phase; induces apoptosis in cancer cells
VEGFR-2 InhibitionPotent inhibitors synthesized; significant anti-tumor effects observed
Antiviral PotentialEarly-stage studies suggest possible antiviral activity

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodStepsYield (%)Key AdvantageReference
Dakin-West/Dimroth365–72Scalable, no chromatography
Cu-catalyzed coupling4–555–60Modular for diverse derivatives

How does the substitution pattern on the pyrrolo[2,3-d]pyrimidine core influence kinase inhibition selectivity?

Advanced Structure-Activity Relationship (SAR)
Substituents at positions 2, 4, 5, and 7 critically modulate kinase affinity:

  • Chlorine at C2/C4 : Enhances binding to ATP pockets of kinases (e.g., EGFR, VEGFR2) via halogen bonding .
  • Methyl groups at C5/C7 : Improve metabolic stability by reducing oxidative degradation .
  • Amino groups at C4 : Increase selectivity for CDK2 over off-target kinases (e.g., <10 nM IC50 for CDK2 vs. >1 µM for PKA) .

Mechanistic Insight : Molecular docking studies reveal that bulky substituents at C5/C7 induce conformational changes in kinase active sites, altering inhibitor specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
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2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.